molecular formula C5H8O2S2 B1603288 4-Methyl-1,2-dithiolane-4-carboxylic acid CAS No. 208243-72-5

4-Methyl-1,2-dithiolane-4-carboxylic acid

Cat. No.: B1603288
CAS No.: 208243-72-5
M. Wt: 164.3 g/mol
InChI Key: CDYNUBURGFMPLE-UHFFFAOYSA-N
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Description

4-Methyl-1,2-dithiolane-4-carboxylic acid is an organic compound with the molecular formula C5H8O2S2 It is characterized by a five-membered ring containing two sulfur atoms and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1,2-dithiolane-4-carboxylic acid typically involves the reaction of 3,3-dichloro-2,2-dimethylpropionic acid with a sulfur-containing reagent. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like ethanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1,2-dithiolane-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Esters and amides.

Scientific Research Applications

4-Methyl-1,2-dithiolane-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-1,2-dithiolane-4-carboxylic acid involves its interaction with thioredoxin reductase, an enzyme crucial for maintaining cellular redox homeostasis. The compound inhibits thioredoxin reductase by binding to its active site, thereby disrupting the reduction of thioredoxin and affecting various cellular processes. This inhibition can lead to increased oxidative stress in cells, which is particularly useful in targeting cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-1,2-dithiolane-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit thioredoxin reductase sets it apart from other similar compounds, making it a valuable target for research in cancer therapy .

Properties

IUPAC Name

4-methyldithiolane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2S2/c1-5(4(6)7)2-8-9-3-5/h2-3H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDYNUBURGFMPLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CSSC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70602095
Record name 4-Methyl-1,2-dithiolane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208243-72-5
Record name 4-Methyl-1,2-dithiolane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

8 g of dichloropivalic acid are placed in a 250 ml three-necked flask on which are mounted a condenser and a dropping funnel. The acid is dissolved in 80 ml of water, and 4.6 g of Na2CO3 are slowly added. A solution of 10.7 g of potassium thioacetate is added dropwise, and the reaction medium is brought to reflux. 14.9 g of Na2CO3 are added and the medium is again refluxed. After disappearance of the starting material, 7.3 ml of DMSO are added, followed by refluxing. The dithiolane is obtained after acidification by precipitating and drying the solid under vacuum.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two
Name
potassium thioacetate
Quantity
10.7 g
Type
reactant
Reaction Step Three
Quantity
14.9 g
Type
reactant
Reaction Step Four
Name
Quantity
7.3 mL
Type
reactant
Reaction Step Five
Name
Quantity
80 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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